N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.
Mechanism of Action
Thiazolopyrimidines
Thiazolopyrimidines are a class of compounds that have shown a variety of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Naphthalene derivatives
Naphthalene is a polycyclic aromatic hydrocarbon that has been used in various applications, from the production of dyes and resins to pharmaceuticals. Some naphthalene derivatives have shown biological activities, including antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and advanced purification techniques such as recrystallization or chromatography are also employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicine, research is ongoing to explore its potential as an anticancer agent. Its ability to interfere with specific cellular pathways suggests it could be used in targeted cancer therapies.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)phenazine-1-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
Compared to similar compounds, N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its thiazolopyrimidine core, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications where other compounds might not perform as well.
Properties
IUPAC Name |
N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSKITUJVJSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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